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Get Quote

NMR Data for a Related Compound

The search results contain the ¹H NMR spectrum for 2,4-Dibromopentane, a compound with a similar name

but a different structure (it lacks the diketone functional groups) [1]. The data from a 400 MHz spectrum in

CDCl₃ is summarized below.

Proton Group Chemical Shift (δ, ppm)

A 4.372

B 4.204

C 2.500

D 2.176

E 2.10

F 1.761

G 1.719
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Note: The spectral code indicates that the solvent was CDCl₃, and the peaks marked with "1" likely

correspond to the proton at position 3 (CH₂) between the two chiral centers, showing complex coupling [1].*

A Guide for Your Experimental Analysis

Since direct data is unavailable, here is a methodological approach you can use to obtain and analyze the

NMR spectrum for your compound of interest.

Expected Chemical Shifts

For 1,5-Dibromo-2,4-pentanedione (C5H6Br2O2), you can predict the proton environments and their

approximate chemical shifts:

CH₂Br Groups: You would expect signals in the region of 3.5-4.0 ppm.
Methine CH (next to C=O): The proton between the two carbonyls would typically appear around

4.0-5.0 ppm or even further downfield due to the electron-withdrawing bromine and carbonyl groups.
Carbonyl C=O Groups: These do not have protons and would not give a signal in the ¹H NMR.

Proposed Experimental Protocol

To characterize your compound, you can follow this general workflow for NMR analysis. The diagram

below outlines the key steps.
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Prepare NMR Sample

Dissolve 20-30 mg of
1,5-Dibromo-2,4-pentanedione

in 0.6-0.7 mL of deuterated
solvent (e.g., CDCl₃)

Transfer solution to
a clean, dry NMR tube

Acquire ¹H NMR spectrum
on a suitable NMR spectrometer

(400 MHz or higher recommended)

Analyze Spectrum:
- Chemical shifts (δ)
- Signal integration

- Multiplicity and J-couplings

Verify structure by
correlating with other techniques

(¹³C NMR, MS, IR)

Click to download full resolution via product page

Key Experimental Details:

Solvent: Deuterated chloroform (CDCl₃) is a standard choice for organic compounds [1].
Reference: Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Integration: Determine the proton ratio (expected 2:2:2 for CH₂Br:CH:CH₂Br in 1,5-Dibromo-2,4-
pentanedione).
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Coupling Constants: Analyze the multiplicity (e.g., doublet, triplet) and J-coupling constants to

confirm the molecular connectivity.

Comparison with Alternative Compounds

For your comparison guide, you could contrast the anticipated properties of 1,5-Dibromo-2,4-pentanedione

with its chloro-analog, 1,5-Dichloro-2,4-pentanedione, which is a known compound used in organic

synthesis [2] [3] [4]. The different halogens would lead to distinct chemical shifts and reactivity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
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